

YK-11 Application Notes and Protocols for Laboratory Research

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Introduction

YK-11 is a synthetic, steroidal selective androgen receptor modulator (SARM) and a myostatin inhibitor.[1][2] Structurally derived from dihydrotestosterone (DHT), YK-11 is recognized for its potent anabolic effects on muscle and bone tissues demonstrated in preclinical research.[2] It functions as a partial agonist of the androgen receptor (AR), uniquely inducing the expression of follistatin (Fst), a potent antagonist of myostatin.[2][3] This dual mechanism of action—partial AR activation and myostatin inhibition—makes YK-11 a compound of significant interest in research focused on muscle growth, muscle wasting disorders, and bone health.[2][3]

These application notes provide an overview of recommended dosages and detailed protocols for the use of YK-11 in laboratory research settings, based on currently available preclinical data. All information presented is intended for researchers, scientists, and drug development professionals.

Data Summary

Quantitative data from key in vitro and in vivo studies are summarized below for easy reference and comparison.

In Vitro Quantitative Data



Cell Line	Concentration	Duration	Observed Effects	Reference
C2C12 Myoblasts	500 nM	2 - 7 days	Increased Myosin Heavy Chain (MyHC) protein levels, indicating myogenic differentiation.[4]	Kanno Y, et al. (2013)
C2C12 Myoblasts	500 nM	2 - 4 days	Significantly increased mRNA levels of myogenic regulatory factors (MyoD, Myf5, myogenin) and follistatin (Fst).[3]	Kanno Y, et al. (2013)
MC3T3-E1 Osteoblasts	0.5 μM (500 nM)	Not Specified	Increased cell proliferation and Alkaline Phosphatase (ALP) activity.[5]	Yatsu T, et al. (2018)
MC3T3-E1 Osteoblasts	0.1 - 1.0 μΜ	Not Specified	Dose- dependently increased osteocalcin mRNA expression.[5]	Yatsu T, et al. (2018)

In Vivo Quantitative Data



Animal Model	Dosage	Route	Duration	Observed Effects	Reference
BALB/c Mice (Sepsis Model)	350 mg/kg, 700 mg/kg	Oral	10 days	Prevented muscle wasting, reduced inflammatory cytokines, and decreased mortality.[6] [7]	Lee SJ, et al. (2021)

Signaling Pathway

The proposed signaling pathway for YK-11 involves a dual mechanism. It acts as a partial agonist to the androgen receptor and as a myostatin inhibitor via the induction of follistatin.



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Caption: YK-11 Signaling Pathway in Muscle Cells.

Experimental Protocols In Vitro Myogenic Differentiation of C2C12 Myoblasts



This protocol is adapted from studies investigating the effect of YK-11 on muscle cell differentiation.[3][4]

Objective: To assess the myogenic potential of YK-11 by measuring the expression of musclespecific proteins and regulatory factors in C2C12 cells.

Materials:

- C2C12 mouse myoblast cell line
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Horse Serum (HS)
- YK-11 (stock solution in ethanol or DMSO)
- Dihydrotestosterone (DHT) as a positive control
- Phosphate-Buffered Saline (PBS)
- Reagents for RNA isolation, qRT-PCR, and immunoblotting

Procedure:

- Cell Culture: Culture C2C12 myoblasts in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.
- Seeding: Seed cells onto appropriate culture plates and allow them to reach confluence.
- Differentiation Induction: Once confluent, switch the growth medium to a differentiation medium (DMEM supplemented with 2% horse serum).
- Treatment: Add YK-11 to the differentiation medium at a final concentration of 500 nM. Include a vehicle control (e.g., ethanol) and a positive control (e.g., 500 nM DHT).

Methodological & Application



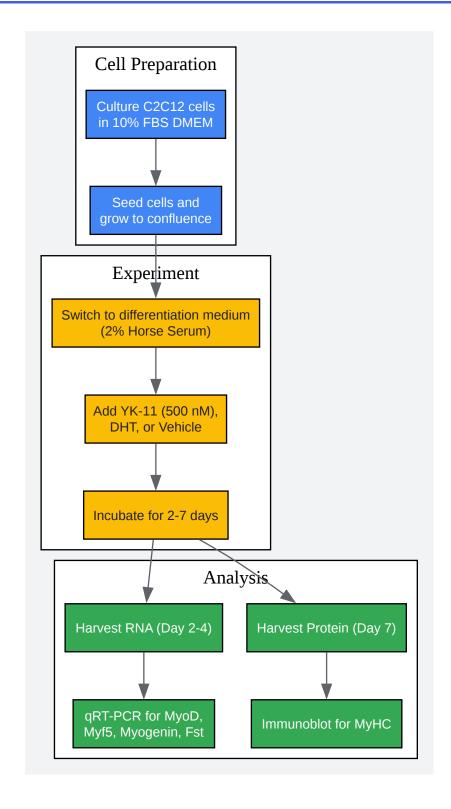


• Incubation: Incubate the cells for 2 to 7 days, replacing the medium with fresh treatment medium every 48 hours.

Analysis:

- qRT-PCR: At day 2 and 4, harvest cells, isolate total RNA, and perform quantitative realtime PCR to measure the mRNA levels of MyoD, Myf5, myogenin, and follistatin.
- Immunoblotting: At day 7, lyse the cells and perform immunoblotting to detect the protein levels of Myosin Heavy Chain (MyHC) to confirm terminal differentiation.





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